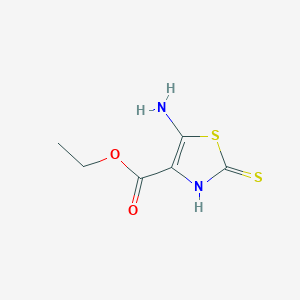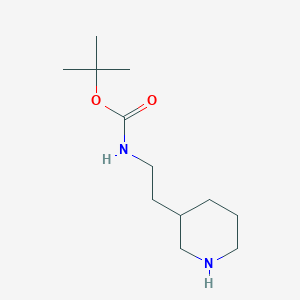
3-(N-Boc-aminoethyl)-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(N-Boc-aminoethyl)-piperidine” is a compound that belongs to the class of organic compounds known as Boc-protected amines . The Boc group is stable towards most nucleophiles and bases . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Synthesis Analysis
The synthesis of N-protected amino esters is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . Nearly two dozen functionally and structurally diverse amino ester molecules are created by individually cross-coupling eight aryl halo esters and three different secondary amines .Molecular Structure Analysis
The molecular formula of “3-(N-Boc-aminoethyl)-piperidine” is C10H20N2O2 . The IUPAC name is tert-butyl N-[2-(azetidin-3-yl)ethyl]carbamate .Chemical Reactions Analysis
The Boc group in “3-(N-Boc-aminoethyl)-piperidine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Applications De Recherche Scientifique
Synthesis of Nucleobase Monomers
This compound is used in the synthesis of nucleobase monomers such as N-(Boc-Aeg)thymine Ethyl Ester . This process involves a direct coupling of nucleobase thymine with a backbone prepared from 3-(N-Boc-aminoethyl)-piperidine .
Protecting Group Chemistry
It serves as a protecting group in green chemistry applications, particularly in the protection of amines. This is part of an effort to develop more sustainable and eco-friendly chemical processes .
Peptide Nucleic Acid (PNA) Synthesis
The compound is utilized in the synthesis of PNA-oligonucleotide conjugates, which are part of a class of synthetic molecules that mimic DNA and RNA structures .
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of peptide nucleic acid monomers . These monomers are crucial in the biomedical and diagnostic field as antigene and molecular sensors .
Mode of Action
The compound 3-(N-Boc-aminoethyl)-piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound, being an organoboron reagent, participates in this reaction under exceptionally mild and functional group tolerant conditions . The compound undergoes transmetalation with palladium (II) complexes .
Biochemical Pathways
The compound 3-(N-Boc-aminoethyl)-piperidine is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, being an organoboron reagent, is transferred from boron to palladium during the transmetalation process .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of 3-(N-Boc-aminoethyl)-piperidine is the formation of peptide nucleic acid monomers . These monomers are crucial in the biomedical and diagnostic field as antigene and molecular sensors . The compound’s involvement in the Suzuki–Miyaura coupling reaction leads to the formation of carbon–carbon bonds .
Action Environment
The action of 3-(N-Boc-aminoethyl)-piperidine is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, in which the compound is involved, occurs under exceptionally mild and functional group tolerant conditions . The compound is relatively stable and environmentally benign , suggesting that it may be resistant to various environmental factors.
Propriétés
IUPAC Name |
tert-butyl N-(2-piperidin-3-ylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIKKZRRQGXGHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402387 |
Source


|
| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Boc-aminoethyl)-piperidine | |
CAS RN |
215305-98-9 |
Source


|
| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

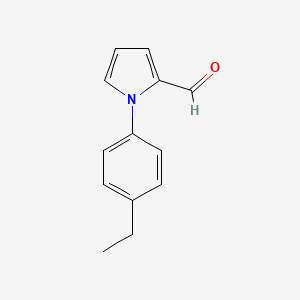
![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)



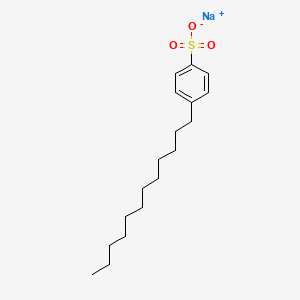

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
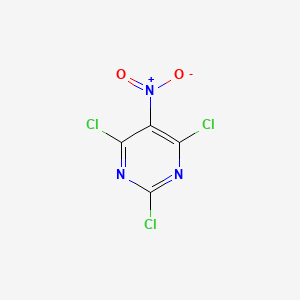
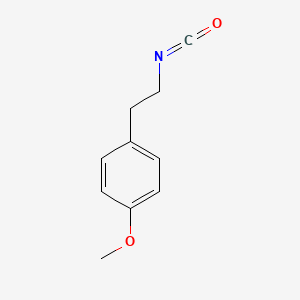
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
